molecular formula C7H6N2 B3350334 2H-Pyrrolo[3,4-C]pyridine CAS No. 270-70-2

2H-Pyrrolo[3,4-C]pyridine

Cat. No.: B3350334
CAS No.: 270-70-2
M. Wt: 118.14 g/mol
InChI Key: NYVQCSJKUKTWRU-UHFFFAOYSA-N
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Description

2H-Pyrrolo[3,4-c]pyridine (CAS: 270-70-2) is a bicyclic nitrogen heterocycle of significant interest in medicinal chemistry and drug discovery. It is one of six structural isomers formed by the fusion of a pyrrole ring and a pyridine ring, a scaffold known for its broad and potent pharmacological properties . This compound serves as a versatile precursor for developing novel therapeutic agents. Research indicates that derivatives of the pyrrolo[3,4-c]pyridine scaffold exhibit a wide spectrum of biological activities, including: Antidiabetic Activity: Derivatives have been designed as Aldose Reductase (AR) inhibitors to mitigate secondary complications of diabetes mellitus, such as neuropathy and cataracts . Other analogues act as potent agonists of the GPR119 receptor, a target for regulating incretin and insulin secretion in the treatment of type 2 diabetes and obesity . Activity on the Nervous System: A substantial body of research has explored pyrrolo[3,4-c]pyridine derivatives for their potent analgesic (pain-relieving) and sedative properties, indicating potential for treating diseases of the nervous system . Antimicrobial and Antiviral Potential: The scaffold shows promise in antimicrobial applications. Notably, related pyrrolopyridine isomers demonstrate activity against resistant bacterial strains, and the core structure is found in alkaloids with documented antiviral activity . Anticancer Research: While the [3,4-c] isomer itself is under investigation, the broader pyrrolopyridine chemical class includes approved drugs like Vemurafenib and Pexidartinib, underscoring the scaffold's high value in oncology drug discovery . With a molecular formula of C 7 H 6 N 2 and a molecular weight of 118.14 g/mol , this compound provides a privileged structure for chemical diversification. Its mechanism of action is not compound-specific but is instead highly dependent on the specific substitutions made to the core structure, allowing it to interact with a diverse range of enzymatic targets and biological pathways. ATTENTION: This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Strictly prohibited for personal use.

Properties

IUPAC Name

2H-pyrrolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-8-4-7-5-9-3-6(1)7/h1-5,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVQCSJKUKTWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CNC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80548793
Record name 2H-Pyrrolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270-70-2
Record name 2H-Pyrrolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 2h Pyrrolo 3,4 C Pyridine and Its Derivatives

Annulation Strategies for Core Structure Formation

Annulation, the process of building a new ring onto a pre-existing one, is a fundamental approach to constructing the 2H-pyrrolo[3,4-c]pyridine system. These strategies can be classified based on which ring, the pyrrole (B145914) or the pyridine (B92270), is formed in the key ring-closing step.

Annulation of Pyrrole Moiety onto Pyridine Ring

This approach involves the construction of the pyrrole ring onto a pre-existing, appropriately substituted pyridine core. A common method involves the intramolecular cyclization of substituents at the C3 and C4 positions of the pyridine ring. For instance, 4-acyl-2-amino-6-chloropyridine-3,5-dicarbonitriles can undergo heterocyclization in the presence of ammonia. researchgate.net This reaction proceeds regioselectively, involving the ortho-ketonitrile fragment to form the pyrrole ring, yielding 1-aryl(alkyl)-6-chloro-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-с]pyridine-7-carbonitriles while preserving the halogen atom. researchgate.net

Another strategy involves the reaction of furo[3,4-c]pyridine-1,3-dione (B57819) with urea (B33335) in refluxing o-xylene (B151617) to synthesize 2H-pyrrolo-[3,4-c]pyridine-1,3-dione. google.com This method demonstrates the conversion of a furan (B31954) ring into a pyrrole ring fused to the pyridine core.

The following table summarizes a representative transformation:

Starting MaterialReagents and ConditionsProductReference
4-Acyl-2-amino-6-chloropyridine-3,5-dicarbonitrileAmmonia, aqueous dioxane1-Aryl(alkyl)-6-chloro-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-с]pyridine-7-carbonitrile researchgate.net
Furo[3,4-c]pyridine-1,3-dioneUrea, o-xylene, reflux2H-Pyrrolo-[3,4-c]pyridine-1,3-dione google.com

Annulation of Pyridine Ring onto Pyrrole Moiety

Conversely, the pyridine ring can be annulated onto a pre-existing pyrrole structure. While less commonly reported specifically for the this compound isomer, related strategies often involve the cyclization of suitably functionalized pyrrole derivatives. For example, a free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been utilized to synthesize a new pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeleton. beilstein-journals.org This demonstrates the formation of a fused pyridine-containing ring system from a pyrrole precursor.

Tandem Ring Closure Approaches

Tandem or domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, provide an efficient route to the pyrrolo[3,4-c]pyridine core. Methods for the synthesis of pyrrolo[3,4-c]pyridine-1,3-dione derivatives have been categorized into three main groups, one of which is the tandem closure of both the pyrrole and pyridine rings. researchgate.net

A notable example is the sequential oxidative annulation followed by dehydrogenation. A synthetic strategy for pyrrolo[3,4-c]quinoline-1,3-diones involves a CeO2-catalyzed oxidative annulation followed by a DDQ-mediated dehydrogenation and N-demethylation. researchgate.net This sequence allows for the construction of the fused heterocyclic system in good yields. researchgate.net

Multi-component Reactions (MCRs) in Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that contains the essential parts of all starting materials, are powerful tools for generating molecular diversity. Several MCR strategies have been developed for the synthesis of complex this compound derivatives.

Two-Step Processes for Polycyclic Pyrrolopyridine Derivatives

A straightforward two-step process has been developed for accessing polycyclic pyrrolopyridine derivatives. The initial step is a multi-component reaction involving an aryl glyoxal, a cyclohexane-1,3-dione derivative, and 2-amino-1,4-naphthoquinone in an acetic acid/water mixture under reflux. researchgate.net This reaction rapidly produces 1,5-diketones. researchgate.net In the subsequent step, these diketones are treated with ammonium (B1175870) acetate (B1210297) in acetic acid under reflux to yield the final polycyclic pyrrolopyridine derivatives. researchgate.net

A similar two-stage approach has been used to synthesize 2H-pyrrolo[3,4-c]quinolines. thieme-connect.com A multi-component reaction first provides pyrrole intermediates, which then undergo a Staudinger/aza-Wittig reaction to form the target products. thieme-connect.com

Cascade Regioselective Heterocyclization Approaches

Cascade reactions, a subset of tandem reactions, involve a series of intramolecular transformations. The cascade regioselective heterocyclization of 2-acyl-1,1,3,3-tetracyanopropenides with aliphatic thiols leads to the formation of 6-(alkylthio)-4-amino-1-aryl(alkyl)-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles. researchgate.netgrafiati.com

Another elegant cascade approach involves an Ugi-Zhu three-component reaction coupled with a subsequent cascade sequence of aza-Diels-Alder/N-acylation/aromatization. frontiersin.org This method has been employed to synthesize a series of meso-phenyl BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates in a single experimental step. frontiersin.org A similar Ugi-Zhu/cascade strategy has been used to create polyheterocyclic systems, where a 5-aminooxazole intermediate, formed via the Ugi-Zhu reaction, reacts with maleic anhydride (B1165640) in a cascade process involving an aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration to construct the pyrrolo[3,4-b]pyridin-5-one core. mdpi.com

The following table highlights key features of these cascade reactions:

Reaction TypeStarting MaterialsKey TransformationsProduct ClassReference
Cascade Regioselective Heterocyclization2-Acyl-1,1,3,3-tetracyanopropenides, Aliphatic thiolsMichael addition, intramolecular cyclization6-(Alkylthio)-4-amino-1-aryl(alkyl)-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles researchgate.netgrafiati.com
Ugi-Zhu/Cascade ReactionBODIPY-substituted aldehyde, Amines, IsocyanidesUgi-Zhu 3-component reaction, aza-Diels-Alder, N-acylation, aromatizationmeso-Phenyl BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates frontiersin.org
Ugi-Zhu/Cascade/Click Strategy4-Formylbenzonitrile, Amines, Isocyanides, Maleic anhydrideUgi-Zhu reaction, aza-Diels-Alder, N-acylation, decarboxylation, dehydration, click reactionPolyheterocyclic pyrrolo[3,4-b]pyridin-5-ones mdpi.com

Ugi-Zhu/Cascade Reactions for Conjugates

The Ugi-Zhu three-component reaction (UZ-3CR) represents a powerful multicomponent reaction strategy for the synthesis of complex heterocyclic scaffolds, including derivatives of pyrrolopyridine. This methodology is often coupled with subsequent cascade reactions, such as aza-Diels-Alder cycloadditions, to rapidly build molecular complexity from simple starting materials in a one-pot fashion. mdpi.comnih.govmdpi.com This approach is noted for its high atom economy, as multiple bonds are formed with the loss of only small molecules like water and carbon dioxide. mdpi.commdpi.com

The general sequence involves the reaction of an aldehyde, an amine, and an α-isocyanoacetamide, which undergoes a non-prototropic chain-ring tautomerization to form a 5-aminooxazole intermediate. mdpi.comsemanticscholar.org This intermediate is then trapped in situ by a dienophile, such as maleic anhydride, initiating a cascade that typically involves an aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration to furnish the final pyrrolo[3,4-b]pyridin-5-one core. mdpi.commdpi.comsemanticscholar.org

This strategy has been successfully employed to create a diverse library of conjugates. For instance, BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates have been synthesized using a scandium(III)-catalyzed Ugi-Zhu reaction. nih.gov The robustness of this method allows for the incorporation of various functional groups, including those on aryl, alkyl, and other heterocyclic substituents. nih.gov The reaction can be further extended through "click" chemistry, where a functional group, like a nitrile introduced via the aldehyde component, is converted into other heterocycles like tetrazoles or triazines, further diversifying the molecular scaffold. mdpi.comnih.gov

Specific Reaction Mechanisms and Conditions

Intramolecular Heterocyclization Involving Vicinal Substituents

The construction of the this compound ring system can be efficiently achieved through the intramolecular heterocyclization of appropriately positioned functional groups on a pyridine or pyridin-2-one core. researchgate.netmdpi.com This strategy relies on the cyclization between two adjacent substituents, typically at the C-3 and C-4 positions of the pyridine ring, to form the fused pyrrole ring. researchgate.net

One common approach involves the hydrolysis and subsequent cyclization of vicinal cyano and carboxamide or ester groups. researchgate.netmdpi.comresearchgate.net For example, the hydrolysis of alkyl 3-cyanopyridine-4-carboxylates using a strong acid like sulfuric acid can lead to the formation of the pyrrolo[3,4-c]pyridine-1,3-dione skeleton. mdpi.com Similarly, intramolecular cyclization can occur between vicinal chlorocarbonyl and ester groups in the presence of primary amines. researchgate.net

Another pathway is the annulation of a maleimide (B117702) structure onto a pyridine ring, which involves the heterocyclization of substituents at the 3- and 4-positions. researchgate.net This can be seen in the reaction of 2-acyl-1,1,3,3-tetracyanopropenides with aliphatic thiols, which undergoes a cascade heterocyclization to form 1H-pyrrolo[3,4-c]pyridine derivatives. grafiati.com The synthesis of this compound-1,3,6(5H)-trione fluorophores has also been reported through a multicomponent reaction in an aqueous medium, followed by further substitutions. acs.org

The specific conditions for these reactions are highly dependent on the nature of the interacting functional groups. They can range from strongly acidic conditions for hydrolysis and cyclization to the use of primary amines or other nucleophiles to initiate the ring-closing step. mdpi.comresearchgate.net

Free-Radical Cyclization Approaches to Polyheterocycles

Free-radical cyclization offers a powerful method for constructing complex polyheterocyclic systems that include the pyrrolopyridine framework. This approach is particularly useful for synthesizing fused architectures like the pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeleton. beilstein-journals.orgnih.govdoaj.orgbeilstein-journals.org The key step is an intramolecular cyclization of a precursor containing both a pyrrole and a pyridine moiety, often initiated by a radical initiator. beilstein-journals.orgnih.gov

A well-documented example is the free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts. beilstein-journals.orgnih.govbeilstein-journals.org In this reaction, a radical is generated on the aromatic ring, which then attacks the pyridine ring to form the new C-C bond, leading to the fused polycyclic system. The reaction is typically carried out using a radical initiator system such as tris(trimethylsilyl)silane (B43935) (TTMSS or (TMS)₃SiH) and azobisisobutyronitrile (AIBN). beilstein-journals.orgnih.govbeilstein-journals.org This method has been shown to produce good yields of the desired hydrobromide salts, which can be converted to the free bases in quantitative yield upon basification. beilstein-journals.orgnih.gov

The protocol is robust and can be performed on a gram scale without the need for column chromatography for purification. beilstein-journals.orgbeilstein-journals.org The choice of halogen on the precursor can be used to control the selectivity of the intramolecular arylation. For instance, an iodo-substituted salt is more reactive towards cyclization than its bromo-analogue, allowing for selective monocyclization in di-halogenated substrates. beilstein-journals.orgnih.gov However, the reaction can be sensitive to substituents; electron-withdrawing groups on the pyridine ring or certain halogen patterns can inhibit the cyclization or lead to complex product mixtures. beilstein-journals.orgnih.govbeilstein-journals.org

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions, particularly the Diels-Alder reaction, are a cornerstone in the synthesis of the this compound skeleton. clockss.orgacs.org This approach typically involves an intramolecular [4+2] cycloaddition where an oxazole (B20620) ring acts as the diene and a tethered olefin serves as the dienophile. clockss.org Upon heating, the cycloaddition occurs, followed by the extrusion of a small molecule (like water) to aromatize and form the pyridine ring, resulting in the annulated 1H-pyrrolo[3,4-c]pyridin-1-one structure. clockss.org The reaction can be promoted by the addition of a Lewis acid catalyst, such as copper(II) triflate (Cu(OTf)₂), which can lead to effective conversion with no racemization. clockss.org

In addition to the classic Diels-Alder, aza-Diels-Alder reactions are frequently used, especially within cascade sequences following Ugi-Zhu multicomponent reactions. mdpi.comresearchgate.net In these sequences, a 5-aminooxazole intermediate acts as the azadiene, which reacts with a dienophile like maleic anhydride. mdpi.comsemanticscholar.org This cycloaddition is the key step in building the pyridine portion of the pyrrolo[3,4-b]pyridin-5-one core. mdpi.commdpi.comnih.gov These reactions are often catalyzed by Lewis acids such as ytterbium triflate or cerium chloride and may be accelerated by microwave heating. mdpi.comresearchgate.net

The versatility of cycloaddition strategies allows for the synthesis of a wide range of substituted pyrrolopyridine derivatives by varying the components of the reaction, such as the dienophile or the substituents on the diene precursor. mdpi.comclockss.org

Optimization of Synthetic Routes for Yield and Efficiency

Catalyst and Solvent Selection: The choice of catalyst and solvent system is paramount. For instance, in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, palladium catalysts like Pd(PPh₃)₄ have shown superior performance over others like PdCl₂(PPh₃)₂. nih.gov The optimization of a one-pot synthesis of pyrrolo[3,4-b]pyridin-5-one derivatives identified that an AcOH/HCl mixture was optimal for the final cyclization step, providing an 82% yield, whereas other acids gave significantly lower yields or no product. beilstein-journals.org In microwave-assisted syntheses of pyrrolo[2,3,4-kl]acridine derivatives, silica (B1680970) sulfuric acid (SSA) was found to be the optimal catalyst, and ethanol (B145695) was chosen as the preferred solvent over more toxic options like toluene. mdpi.com

Reaction Conditions: Temperature and reaction time are critical variables. In the microwave-assisted synthesis mentioned above, the optimal temperature was found to be 110 °C, with higher or lower temperatures resulting in decreased yields. mdpi.com For the synthesis of pyrrolo[3,4-b]pyridin-5-ones, a one-pot procedure involving refluxing in ethanol followed by treatment with an HCl/AcOH mixture was developed, which proved to be more efficient and gave higher yields than a two-step process with isolation of the intermediate. beilstein-journals.org

Substrate and Reagent Choice: The nature of the substituents on the starting materials can dramatically affect reaction outcomes. In the synthesis of 3,6-divinyl substituted diketopyrrolopyrrole compounds, electron-rich aromatic aldehydes generally gave higher yields than electron-deficient ones. nsf.gov For palladium-catalyzed amination reactions, the choice of ligand (e.g., RuPhos) and the position of reactive groups (e.g., iodo vs. chloro) are critical for achieving chemoselectivity and avoiding undesired side reactions like reduction. researchgate.netnih.gov Masking reactive functional groups, such as hydroxyls and the pyrrole N-H, with protecting groups like SEM (trimethylsilylethoxymethyl) is often essential for the success of subsequent cross-coupling steps. researchgate.netnih.gov

The following tables summarize optimization data from various synthetic procedures.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for Pyrrolo[3,4-c]pyrazole-4,6-diones Source: Adapted from Molecules 2023, 28(15), 5811. nih.gov

EntryCatalyst System (10 mol %)Base (3.0 eq.)Temperature (°C)SolventTime (h)Yield (%)
1PdCl₂(PPh₃)₂K₂CO₃130Dioxane1.50
2Pd(OAc)₂/Xantphos (0.2 eq.)K₂CO₃130Dioxane1.520
3Pd(PPh₃)₄K₂CO₃130Dioxane1.565
4Pd(PPh₃)₄K₂CO₃150Dioxane1.580
5Pd(PPh₃)₄K₂CO₃150Dioxane2.085
6Pd(PPh₃)₄Cs₂CO₃150Dioxane2.079
7Pd(PPh₃)₄K₂CO₃150Toluene2.00

Table 2: Optimization of Cyclization Conditions for Pyrrolo[3,4-b]pyridin-5-one Synthesis Source: Adapted from Beilstein J. Org. Chem. 2019, 15, 2710–2717. beilstein-journals.org

EntryReagent/Solvent (v/v)Time (h)Yield (%)
1AcOH10
2HCl1Traces
3HCl/AcOH (1:1)182
4HCl/AcOH (1:1)435
5TsOH/HCl (1:20)1Traces
6TsOH/AcOH (1:20)141
7H₂SO₄/AcOH (1:5)127
8H₂SO₄/AcOH (1:20)144

Chemical Reactivity and Derivatization Strategies

Functionalization of the 2H-Pyrrolo[3,4-C]pyridine Scaffold

Functionalization of the this compound system is primarily achieved through reactions targeting the pyrrole (B145914) nitrogen, the pyridine (B92270) ring, and any appended side chains. These modifications allow for the fine-tuning of the molecule's steric and electronic characteristics.

The nitrogen atom of the pyrrole ring is a common site for derivatization. N-substitution reactions are frequently employed to introduce a variety of alkyl and aryl groups, often with the goal of exploring structure-activity relationships. For instance, in the synthesis of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, the pyrrole nitrogen is functionalized by reacting the parent imide with reagents like 1,2-dibromoethane (B42909) or 1-bromo-2-chloroethane. nih.gov

Further studies have shown the replacement of existing groups at the N-2 position with various cyclic amines. In a series of modifications, a piperidine (B6355638) group was substituted with morpholine (B109124), pyrrolidine, or 4-methylpiperazine, demonstrating the feasibility of introducing diverse nitrogenous substituents at this position. nih.gov Similarly, N,N'-bis-alkyl-perhydropyrrolo[3,4-c]pyridines have been prepared from the corresponding bicyclic dilactam, showcasing another route to N-substituted compounds. nih.gov The reaction of 2-chloropyridine-3,4-dicarbonitriles with primary amines can also lead to the formation of N¹-substituted 4-halo-1H-pyrrolo-[3,4-c]pyridine-1,3(2H)-diimines. researchgate.net

Table 1: Examples of N-Substitution Reactions on the this compound Scaffold

Precursor Scaffold Reagent(s) Resulting N-Substituent
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione 1,2-Dibromoethane Ethylene linker for further reaction
2-Piperidinyl-pyrrolo[3,4-c]pyridine Morpholine Morpholine
2-Piperidinyl-pyrrolo[3,4-c]pyridine Pyrrolidine Pyrrolidine
2-Piperidinyl-pyrrolo[3,4-c]pyridine 4-Methylpiperazine 4-Methylpiperazine

The pyridine ring of the this compound scaffold is susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, which are activated by the ring nitrogen. stackexchange.com This reactivity has been exploited to introduce alkoxy groups, which can significantly influence the compound's properties.

In several studies on 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, researchers have synthesized and compared analogues with different alkoxy substituents at the 2-position of the pyridine ring. nih.govnih.gov For example, compounds bearing a methoxy (B1213986) group were often found to have different activity profiles compared to their ethoxy counterparts, highlighting the impact of the alkoxy chain length. nih.gov The synthesis of these derivatives often starts from a precursor with a suitable leaving group, such as a chlorine atom, on the pyridine ring, which is then displaced by an alkoxide. A general method for preparing 2-alkoxy-pyridines involves steps such as N-oxidation of a 2-chloropyridine (B119429) precursor, followed by etherification to introduce the alkoxy group. google.com

Table 2: Influence of Alkoxy Group on Pyridine Ring

Position of Substitution Alkoxy Group Observation Reference
Pyridine Ring C-2 Methoxy Higher analgesic potency in writhing test compared to ethoxy analogue. nih.gov

Synthetic efforts have focused on systematically varying the length of the alkyl linker. For example, researchers have prepared series of compounds with methylene, ethylene, propyl, and butyl linkers to investigate how the distance between the pyrrolopyridine core and a terminal pharmacophore affects biological activity. nih.govnih.gov Modifications have also included the introduction or elimination of a hydroxyl group on the alkyl chain. nih.gov

The terminal amine residue itself is another key point for derivatization. In many synthesized series, this position is occupied by an arylpiperazine moiety. Modifications have included:

Introducing substituents (e.g., methoxy) onto the phenyl ring of the piperazine (B1678402) group. nih.gov

Replacing the phenyl ring with other aromatic systems, such as a 2-pyrimidine ring. nih.gov

Substituting the entire N-arylpiperazine group with other cyclic amines like tetrahydroisoquinoline or morpholine. nih.gov

Introduction of Pharmacophoric Groups (Non-Clinical Focus)

Pharmacophores, which are molecular features responsible for a molecule's interactions with a biological target, are often introduced onto the this compound scaffold to create new chemical entities. These modifications typically involve replacing a part of an existing derivative with a new functional group known to have specific chemical interaction potential.

For instance, a piperidine group at the N-2 position of the pyrrole ring has been replaced by other well-known pharmacophoric substituents such as morpholine, pyrrolidine, and 4-methylpiperazine. nih.gov In other examples, the N-arylpiperazine group, itself a common pharmacophore, has been modified by replacing the phenyl ring with benzyl (B1604629) or benzhydryl groups, or by substituting the entire piperazine moiety with other cyclic amines. nih.gov The pyrrole and pyridine rings that constitute the core scaffold are themselves considered important pharmacophores in medicinal chemistry. nih.gov

Chemical Transformations Leading to Analogues and Isomers

The this compound framework can be constructed and modified through various chemical transformations to yield a diverse range of analogues and isomers. Annulation, the process of building a new ring onto an existing one, is a fundamental approach. This can involve forming the pyrrole ring onto a pre-existing pyridine or vice-versa.

One synthetic route involves the intramolecular heterocyclization of substituents at the 3 and 4 positions of a pyridine ring to form the fused maleimide (B117702) structure of pyrrolo[3,4-c]pyridine-1,3-dione. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, represent powerful methods for creating carbon-carbon and carbon-nitrogen bonds. While demonstrated on the related pyrrolo[3,4-c]pyrazole scaffold, these methods provide a viable strategy for introducing a wide range of aryl and heteroaryl groups onto a halogenated this compound core to generate novel analogues. mdpi.com Such transformations enable the exploration of chemical space around the core structure, leading to compounds with varied substitution patterns and potentially different isomeric forms.

Structural Analysis and Spectroscopic Characterization for Elucidation

Elucidation of Molecular Structure using Advanced Spectroscopic Techniques

Modern spectroscopy offers a powerful, non-destructive means to probe the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information that, when pieced together, reveals the complete structure of a molecule like 2H-pyrrolo[3,4-c]pyridine.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR: In the ¹H NMR spectrum of pyrrolo[3,4-c]pyridine derivatives, protons attached to the aromatic rings typically appear in the downfield region (generally δ 6.5-9.0 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shift depends on the electronic environment, including the position of the nitrogen atoms and the nature of any substituents. For instance, in a substituted 1H-pyrrolo[3,2-c]pyridine derivative, aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings are observed between δ 6.82 and δ 9.08 ppm nih.gov. Protons of substituents, such as methyl (CH₃) or methoxy (B1213986) (OCH₃) groups, appear in the upfield region of the spectrum nih.gov.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Aromatic carbons in pyrrolopyridine systems typically resonate in the δ 100-160 ppm range. The carbon atoms directly bonded to nitrogen atoms are generally shifted further downfield. For example, spectral data for a substituted 1H-pyrrolo[3,2-c]pyridine shows carbon signals in the aromatic region from δ 102.32 to δ 157.84 ppm nih.gov.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are essential for unambiguous assignment of complex spectra. COSY experiments establish correlations between protons that are coupled to each other (typically on adjacent carbons), while HETCOR experiments identify direct one-bond correlations between a proton and the carbon atom it is attached to. These techniques are crucial for distinguishing between isomers and correctly assigning signals in substituted pyrrolopyridine derivatives researchgate.net.

Table 1: Representative NMR Data for a Substituted Pyrrolopyridine Derivative

Compound Name Technique Chemical Shift (δ ppm) Assignment
6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine nih.gov¹H NMR9.08, 7.50, 7.43, 7.39, 7.28, 7.25, 6.82, 6.69Aromatic Protons
3.91, 3.89Methoxy (OCH₃) Protons
2.40Methyl (CH₃) Proton
¹³C NMR157.84 - 102.32Aromatic Carbons
61.02, 56.38Methoxy (OCH₃) Carbons
20.49Methyl (CH₃) Carbon

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. It is particularly useful for identifying the presence of specific functional groups. In derivatives of this compound, IR spectra can confirm the presence of the core heterocyclic structure as well as attached substituents.

Characteristic vibrations for the pyridine ring are typically observed in the fingerprint region of the spectrum (below 1600 cm⁻¹) up.ac.za. The stretching vibrations of C-H bonds on the aromatic rings usually appear around 3000-3100 cm⁻¹. If the pyrrole nitrogen contains an N-H bond, a characteristic stretching vibration will be observed in the range of 3300-3500 cm⁻¹ .

For derivatives bearing carbonyl groups (C=O), such as in 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, strong absorption bands are expected between 1650 and 1750 cm⁻¹. Similarly, cyano (C≡N) groups, if present, give rise to a sharp, medium-intensity band around 2210-2260 cm⁻¹ nih.gov.

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Pyrrolo[3,4-c]pyridine Derivatives

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
N-H (Pyrrole)Stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C≡N (Cyano)Stretching2210 - 2260 nih.gov
C=O (Carbonyl)Stretching1650 - 1750 nih.gov
C=N / C=C (Ring)Stretching1400 - 1650 nih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental composition and molecular formula.

Techniques like Electrospray Ionization (ESI) are commonly used to gently ionize molecules, often by adding a proton to form the [M+H]⁺ ion, which can then be analyzed by the mass spectrometer mdpi.com. For example, the molecular formula of a novel 1H-pyrrolo[3,2-c]pyridine derivative was confirmed by HRMS, where the experimentally measured mass of the [M+H]⁺ ion (375.1707) was in excellent agreement with the calculated mass (375.1709) for the formula C₂₃H₂₃N₂O₃ nih.gov. This level of accuracy is essential for confirming the identity of newly synthesized compounds and distinguishing between compounds with the same nominal mass.

Table 3: Example of HRMS Data for a Pyrrolopyridine Derivative

Compound Name Molecular Formula Ion Calculated Mass (m/z) Found Mass (m/z)
6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine nih.govC₂₃H₂₂N₂O₃[M+H]⁺375.1709375.1707

While NMR provides the structure in solution, single-crystal X-ray diffraction (XRD) reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Analysis of Photophysical Parameters

The fused aromatic system of this compound gives rise to interesting photophysical properties, including the absorption of ultraviolet-visible light and, in some cases, fluorescence. The study of these properties is crucial for applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs).

UV-Visible absorption spectroscopy measures the wavelengths of light that a molecule absorbs. This absorption corresponds to the energy required to promote an electron from a lower energy ground state to a higher energy excited state. Fluorescence spectroscopy measures the light emitted when the electron returns to the ground state.

Derivatives of pyrrolo[3,4-c]pyridine are known to be promising candidates for fluorescent materials, often exhibiting emission in the blue-green spectral range researchgate.net. A detailed study of 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT), a derivative, revealed its key photophysical parameters. The difference between the absorption maximum (λ_abs) and the fluorescence maximum (λ_fl) is known as the Stokes shift, which is a significant characteristic of a fluorescent molecule mdpi.com. The analysis of HPPT showed a large Stokes shift, which is a desirable property for fluorescent probes to minimize self-absorption mdpi.com.

Table 4: Photophysical Data for a Fluorescent Pyrrolo[3,4-c]pyridine Derivative

Compound Name Solvent Absorption Max (λ_abs) Fluorescence Max (λ_fl) Stokes Shift
4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT) mdpi.comMethanol404 nm515 nm111 nm
Water404 nm525 nm121 nm

Excitation Anisotropy Spectra

The excitation anisotropy spectra of this compound derivatives, specifically 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT), have been investigated to understand the alignment of absorption and emission transition dipole moments. In a glycerol (B35011) solution, the excitation anisotropy spectrum of HPPT was analyzed. mdpi.com The analysis of linear photophysical parameters, including excitation anisotropy spectra, reveals weak dipole transitions with a partially anisotropic character. mdpi.com This suggests that the absorption and emission transition dipoles are not perfectly parallel. mdpi.com

Further studies on HPPT have shown that its electronic nature, including specific changes in permanent dipole moments upon electronic excitation, contributes to its photophysical properties. mdpi.com The investigation of these properties is crucial for the development of new fluorescent materials based on pyrrolo[3,4-c]pyridine derivatives, which are promising for various applications due to their favorable fluorescent characteristics. mdpi.com

Fluorescence Lifetimes and Quantum Yields

The fluorescence lifetimes and quantum yields of this compound derivatives are key parameters in characterizing their emission efficiency and dynamics. For the derivative 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT), these properties have been studied in various solvents. mdpi.com

The fluorescence quantum yield (Φf) of HPPT, a measure of the efficiency of photon emission, varies significantly with the solvent environment. For instance, in dimethyl sulfoxide (B87167) (DMSO), the quantum yield is 0.08, while in glycerol, it increases to 0.28. mdpi.com This solvent-dependent variation highlights the influence of the local environment on the emissive properties of the molecule. Similarly, the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state before returning to the ground state, also shows a dependence on the solvent. In methanol, the lifetime is 2.1 nanoseconds, whereas in glycerol, it is 4.2 nanoseconds. mdpi.com

The investigation of these parameters is instrumental in understanding the photostability and electronic relaxation pathways of these compounds. mdpi.com The high photostability and significant fluorescence quantum yields in certain solvents make these derivatives promising candidates for applications in fluorescent materials and probes. mdpi.comresearchgate.net

Below is a table summarizing the fluorescence lifetimes and quantum yields of HPPT in different solvents.

SolventFluorescence Lifetime (τf) (ns)Fluorescence Quantum Yield (Φf)
Methanol2.10.12
Ethanol (B145695)2.40.15
Water2.20.10
Dimethyl sulfoxide (DMSO)1.80.08
Glycerol4.20.28

Solvatochromic Properties

The solvatochromic properties of this compound derivatives, which describe the change in their spectral properties in response to a change in solvent polarity, have been a subject of scientific investigation. These properties are crucial for understanding the electronic structure of the molecule and its interactions with the surrounding solvent molecules. researchgate.net

For instance, the derivative 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT) exhibits a significant Stokes shift, which is the difference between the maximum absorption and emission wavelengths. mdpi.com This large Stokes shift is indicative of a substantial change in the electronic distribution and geometry of the molecule upon excitation. mdpi.com

The absorption and fluorescence spectra of various pyrrolo[3,4-c]pyridine derivatives have been studied in different solvents. researchgate.net The observed shifts in the absorption and emission maxima with changing solvent polarity provide insights into the nature of the excited state and the change in the dipole moment of the molecule upon excitation. mdpi.com The analysis of these solvatochromic shifts is important for the design of new fluorescent probes and materials with tailored properties for specific applications. mdpi.comresearchgate.net

The table below presents the absorption and fluorescence maxima of HPPT in a selection of solvents, illustrating its solvatochromic behavior.

SolventAbsorption Maximum (λabs) (nm)Fluorescence Maximum (λfl) (nm)Stokes Shift (cm-1)
Methanol4255104060
Ethanol4235084050
Water4305204170
Dimethyl sulfoxide (DMSO)4355304280
Glycerol4325254250

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to understand the intrinsic electronic properties of the 2H-pyrrolo[3,4-c]pyridine scaffold and its derivatives. These computational methods provide insights into molecular structure, stability, and electronic behavior, which are fundamental to explaining their chemical reactivity and biological activity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to analyze derivatives of the this compound core. For instance, the electronic structure of 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT), a fluorescent derivative, was analyzed using DFT calculations with the B3LYP functional. researchgate.net These theoretical calculations showed good agreement with experimental data, validating the computational approach for this class of compounds. researchgate.net DFT calculations help in understanding the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential, which are crucial for predicting sites of reactivity and intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. rsc.orguci.eduarxiv.org It is particularly valuable for predicting absorption and emission spectra. rsc.org This approach allows for the calculation of vertical excitation energies, which correspond to the energy difference between the ground and excited states without a change in molecular geometry. researchgate.net For derivatives of this compound, TD-DFT can be used to understand their photophysical properties. For example, in the study of the HPPT derivative, analysis of its photophysical and photochemical parameters, including absorption, fluorescence, and excitation anisotropy spectra, helped to elucidate the nature of its electronic transitions and high photostability. researchgate.net Such calculations are essential for designing novel fluorescent probes and photosensitizers based on the pyrrolo[3,4-c]pyridine scaffold.

Molecular Docking Studies (Non-Clinical Target Interaction)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how derivatives of this compound interact with various protein targets at a molecular level.

Derivatives of this compound have been investigated as inhibitors or modulators of several important biological targets.

Cyclooxygenases (COX): Certain N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been evaluated for their inhibitory activity against COX-1 and COX-2, key enzymes in the inflammatory pathway. nih.gov Docking studies revealed that the most active COX-2 inhibitor, 4-Methoxy–N-[2-(N-morpholine)-ethyl]-6-methyl-1H-[pyrrolo[3.4-c]pyridine-1,3(2H)-dione, binds to the enzyme through hydrogen bonds with Arg120 and Tyr355, and is further stabilized by hydrophobic interactions. nih.gov Another potent derivative, 5,6-dimethyl-4-oxo-2-[(4-phenyl-1-piperazinyl)methyl]-1H-pyrrolo[3.4-c]pyridine-1,3(2H)-dione, was found to bind via a hydrogen bond with Ser350 and several hydrophobic interactions. nih.gov

Aldose Reductase (AR): Some derivatives, such as [pyrrolo[3,4-c]pyridin-1,3(2H)-dion-2-yl] acetic acids, have shown significant inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. nih.gov

InhA: Pyrrolo[3,4-c]pyridine-3-one derivatives have been identified as inhibitors of the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in the bacterial fatty acid biosynthesis pathway. nih.gov

HIV-1 Integrase: Tricyclic derivatives featuring a 7-hydroxy-pyrrolo[3,4-c]pyridine-1,3,6-trione nucleus have been developed as a new family of HIV-1 integrase inhibitors. nih.govnih.gov These compounds are designed to block the strand transfer step of viral DNA integration into the host genome. nih.gov

GPR119: 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been explored as agonists for G protein-coupled receptor 119 (GPR119), a target for type 2 diabetes. nih.gov

Molecular docking simulations not only predict the binding mode but also estimate the binding affinity, often expressed as a docking score. For the N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones targeting COX-2, the computational analysis showed that the pyrrolo-pyridine ring occupies a specific subdomain of the enzyme's active site. nih.gov For instance, the morpholine (B109124) ring of the most active COX-2 inhibitor is positioned closer to region A of the active site, while the core pyrrolo-pyridine ring sits (B43327) in subdomain B. nih.gov This conformational analysis is crucial for understanding the structural requirements for potent inhibition and for guiding the design of more effective inhibitors.

Table 1: Summary of Molecular Docking Interactions for this compound Derivatives
Target ProteinDerivative ClassKey Interacting ResiduesInteraction Type
Cyclooxygenase-2 (COX-2)4-Methoxy–N-[2-(N-morpholine)-ethyl]-6-methyl-1H-[pyrrolo[3.4-c]pyridine-1,3(2H)-dioneArg120, Tyr355Hydrogen Bonding
Cyclooxygenase-2 (COX-2)5,6-dimethyl-4-oxo-2-[(4-phenyl-1-piperazinyl)methyl]-1H-pyrrolo[3.4-c]pyridine-1,3(2H)-dioneSer350Hydrogen Bonding
HIV-1 IntegraseN-benzyl-7-hydroxy-pyrrolo[3,4-c]pyridine-1,3,6-trione derivativesNot specifiedInhibition of strand transfer
InhAPyrrolo[3,4-c]pyridine-3-one derivativesNot specifiedEnzyme Inhibition

Structure-Activity Relationship (SAR) Studies (Theoretical and in vitro based)

Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological activity. For the this compound scaffold, SAR studies have been crucial in optimizing derivatives for various therapeutic targets.

For GPR119 Agonists: The potency of pyrrolo[3,4-c]pyridine-1,3-dione derivatives was found to be highly dependent on the substituents. A methyl group at the R¹ position was chosen to improve metabolic stability. nih.gov The length of the alkyl chain at the R² position was also critical; ethyl and propyl chains increased activity compared to a methyl group, while larger substituents like phenyl or cyclopentyl led to a significant loss of potency. nih.gov

For InhA Inhibitors: The substitution pattern on a peripheral phenyl ring was a key determinant of activity. Unsubstituted or meta-substituted derivatives were the most active, whereas substitution at the ortho position abolished the inhibitory activity. nih.gov Furthermore, the presence of an electronegative atom was found to be important for binding affinity, as demonstrated by a dodecane (B42187) derivative which was not an effective inhibitor. nih.gov

For Analgesic Activity: In a series of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, several structural features were correlated with analgesic potency. The type of substituent on an attached benzene (B151609) ring showed a potency trend of H > OCH₃ ≥ CF₃ > Cl/F. nih.gov The size of the alkoxy substituent at the 2-position of the pyridine (B92270) ring and the length of the alkyl linker connecting the imide to an amino residue also significantly influenced activity, with 2-hydroxypropyl derivatives being the most active. nih.gov

For Antimycobacterial Activity: Optimization of a hit compound led to a class of pyrrolo[3,4-c]pyridine-1,3(2H)-diones that target the mycobacterial respiratory cytochrome bc1 complex. researchgate.net A key modification involved replacing a metabolically labile ester functionality with a more stable methyl oxadiazole as a bioisostere, which maintained or improved activity. researchgate.net

Table 2: Summary of Structure-Activity Relationship (SAR) Findings
Target/ActivityScaffold/Derivative SeriesFavorable Structural FeaturesUnfavorable Structural Features
GPR119 AgonismPyrrolo[3,4-c]pyridine-1,3-dionesMethyl at R¹; Ethyl or propyl at R²Large substituents (phenyl, cyclopentyl) at R²
InhA InhibitionPyrrolo[3,4-c]pyridine-3-ones with Phenyl ringUnsubstituted or meta-substitution on phenyl ring; Electronegative atoms in linkerOrtho-substitution on phenyl ring; Long alkyl chains (e.g., dodecane)
Analgesic Activity1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionesUnsubstituted phenyl ring; Larger alkoxy group at pyridine C2; 2-hydroxypropyl linkerHalogen/CF₃ substitution on phenyl ring
Antimycobacterial ActivityPyrrolo[3,4-c]pyridine-1,3(2H)-dionesMethyl oxadiazole bioisostereMetabolically labile ester groups

Impact of Substituent Modifications on Biological Activity

Computational analyses have revealed that the nature and position of substituents on the this compound core are critical determinants of biological activity. Molecular docking studies, a key computational tool, have been employed to predict the binding modes of these derivatives within the active sites of various biological targets.

For instance, in the context of anti-cancer activity, docking studies on related pyrrolopyridine isomers, such as 1H-pyrrolo[3,2-c]pyridine derivatives, have shown that specific substitutions can lead to crucial hydrogen bond interactions with key amino acid residues in the target protein. One such study identified that a 3,4,5-trimethoxyphenyl moiety and an indolyl group on the pyrrolopyridine scaffold could form hydrogen bonds with Thrα179 and Asnβ349 at the colchicine-binding site of tubulin, thereby inhibiting its polymerization. tandfonline.com

Similarly, for antidiabetic applications, modifications on the pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold have been shown to significantly influence insulin (B600854) sensitivity. The introduction of a phenoxy substituent at the 4-position was found to be a key factor. Further substitution on the para position of this phenyl ring led to an increase in activity. mdpi.com

In the pursuit of novel inhibitors for enzymes like cyclooxygenase (COX), molecular docking has been used to understand the binding interactions of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives. These studies confirmed that hydrogen bonding and van der Waals forces are the primary interactions between the compounds and the active site of COX enzymes. nih.gov For anti-HIV activity, derivatives of 7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione have been investigated, with computational data suggesting the scaffold's potential in designing compounds that are less susceptible to resistance-conferring mutations in HIV-1 integrase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies on related tricyclic quinoline (B57606) derivatives have provided models that correlate molecular descriptors with diuretic activity. These models indicate that geometric and spatial structure, lipophilicity (logP), and energy values are key determinants of activity. scispace.com

The following table summarizes the impact of various substituents on the biological activity of this compound derivatives based on computational and experimental findings.

Scaffold Substituent/Modification Position Biological Activity Key Findings
1H-Pyrrolo[3,2-c]pyridine3,4,5-trimethoxyphenyl & indolyl-Anticancer (Tubulin inhibition)Forms hydrogen bonds with Thrα179 and Asnβ349. tandfonline.com
Pyrrolo[3,4-c]pyridine-1,3(2H)-dionePhenoxy4AntidiabeticSignificantly influences insulin sensitivity. mdpi.com
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dionesArylpiperazine moiety-Anti-inflammatory (COX inhibition)Interacts via hydrogen bonding and van der Waals forces. nih.gov
7-Hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione2-(3-Chloro-4-fluorobenzyl)2Anti-HIV (Integrase inhibition)Potential to overcome drug resistance mutations. nih.gov

Role of Alkyl Linker Length and Amino Residue Type

The length and nature of the alkyl linker connecting the this compound core to other chemical moieties, as well as the type of amino residue, have been shown to be crucial for optimizing biological activity.

In a series of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones investigated for analgesic properties, the length of the alkyl linker between the imide ring and a basic amino residue was found to have a significant influence on potency. nih.gov Specifically, derivatives with a two-carbon linker and a cyclic amine showed notable activity as COX inhibitors. nih.gov

For GPR119 agonists, which have potential in treating type 2 diabetes, the potency of N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamide derivatives was dependent on the R² substituent. Activity was enhanced with ethyl and propyl chains compared to a methyl group or no substituent, while larger groups like phenyl or cyclopentyl resulted in a significant decrease in potency. mdpi.com

The type of linker atom has also been explored. Replacing an oxygen linker with sulfur or an amino group in certain GPR119 agonists did not improve efficacy and, in fact, led to a reduction in activity. researchgate.net

The table below illustrates the influence of linker length and amino residue on biological activity.

Scaffold Linker/Residue Modification Biological Activity Observed Effect
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionesTwo-carbon alkyl linker with cyclic amineAnalgesic (COX inhibition)Favorable for activity. nih.govnih.gov
N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamideEthyl/Propyl chain as R² substituentAntidiabetic (GPR119 agonist)Increased potency compared to methyl or no substituent. mdpi.com
N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamidePhenyl/Cyclopentyl as R² substituentAntidiabetic (GPR119 agonist)Significant loss of potency. mdpi.com
GPR119 Agonist ScaffoldReplacement of -O- linker with -S- or -NH-Antidiabetic (GPR119 agonist)Reduction in efficacy. researchgate.net

Electronic and Steric Effects of Substituents

The electronic and steric properties of substituents on the this compound ring system play a pivotal role in modulating their interaction with biological targets.

Quantum-chemical calculations, such as those using Density Functional Theory (DFT), have been utilized to analyze the electronic structure of pyrrolo[3,4-c]pyridine derivatives. These studies help in understanding the electron distribution within the molecule, which is crucial for its reactivity and interaction with biological macromolecules. researchgate.net

In the context of antimycobacterial agents targeting the InhA enzyme, the substitution pattern on a phenyl ring attached to a pyrrolo[3,4-c]pyridine-3-one core was found to be critical. Unsubstituted or meta-substituted derivatives were the most active, whereas substitution at the ortho position abolished the activity, suggesting a significant steric hindrance effect. nih.gov

QSAR analyses have further quantified the influence of electronic and steric parameters. For a series of pyrrolo- and pyridoquinolinecarboxamides with diuretic activity, it was found that activity increases with higher values of logP, refractivity, and dipole moment, and decreases with larger molecular volume, surface area, and polarization. scispace.com This indicates that a balance of lipophilicity and specific electronic and steric profiles is necessary for optimal activity.

The following table summarizes the observed electronic and steric effects of substituents.

Scaffold Substituent Effect Biological Activity Computational/Theoretical Finding
Pyrrolo[3,4-c]pyridine-3-oneSteric hindrance at ortho position of phenyl ringAntimycobacterial (InhA inhibition)Abolished biological activity. nih.gov
Pyrrolo- and pyridoquinolinecarboxamidesIncreased logP, refractivity, dipole momentDiureticIncreased activity. scispace.com
Pyrrolo- and pyridoquinolinecarboxamidesIncreased molecular volume, surface area, polarizationDiureticDecreased activity. scispace.com

Exploration of Biological Activities Excluding Human Clinical Trials

In Vitro Enzymatic Inhibition Studies

Derivatives of 2H-pyrrolo[3,4-c]pyridine have been extensively investigated as inhibitors of several key enzymes implicated in a range of pathological conditions.

Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid to prostaglandins (B1171923) and is a major target for anti-inflammatory drugs. A series of novel N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones were synthesized and evaluated for their in vitro inhibitory activity against both COX-1 and COX-2 isoforms. The results of the enzymatic assays revealed that all tested compounds were potential inhibitors of both COX-1 and COX-2. For most of the tested compounds, the IC50 values were comparable to that of the reference drug, meloxicam. Notably, several compounds exhibited stronger selectivity for COX-2 over COX-1 when compared to meloxicam. For instance, compounds with specific substitutions, such as a 4-Methoxy–N-[2-(N-morpholine)-ethyl]-6-methyl substituent, were identified as potent inhibitors.

Inhibitory Activity of Selected 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives Against COX-1 and COX-2 dntb.gov.ua
CompoundCOX-1 IC50 (µg/mL)COX-2 IC50 (µg/mL)Reference (Meloxicam) COX-1 IC50 (µg/mL)Reference (Meloxicam) COX-2 IC50 (µg/mL)
Compound A1.570.142.500.24
Compound B3.060.19
Compound C3.350.21
Compound D1.830.28
Compound E3.450.18

Aldose reductase (AR) is an enzyme in the polyol pathway that converts glucose to sorbitol. Under hyperglycemic conditions, the accumulation of sorbitol is linked to diabetic complications. Researchers have synthesized and evaluated a series of 6-methylpyrrolo[3,4-c]pyridine-1,3-dione alkanoic acid derivatives for their potential to inhibit AR. nih.govmdpi.com The in vitro evaluation, using extracts from rat lenses, demonstrated that the acidic derivatives were effective AR inhibitors. nih.govmdpi.com Structure-activity relationship studies revealed that the presence of a carboxylic group at an appropriate distance from the core pyrrolopyridine structure was crucial for activity. nih.govmdpi.com Specifically, derivatives with a shorter carboxylic acid chain length were found to be significantly more potent inhibitors compared to those with propionic or iso-propionic acid side chains. nih.gov In contrast, the corresponding ethyl ester analogs of these compounds were inactive, highlighting the importance of the free carboxylic acid moiety for enzymatic inhibition. nih.gov

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) has spurred the search for novel antimycobacterial agents. The this compound scaffold has been utilized to develop inhibitors targeting key enzymes in mycobacterial survival.

One area of investigation has been the inhibition of the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial type II fatty acid biosynthesis pathway and the target of the frontline drug isoniazid. nih.gov A series of pyrrolo[3,4-c]pyridine-3-one derivatives were synthesized and screened in vitro for their ability to inhibit InhA. nih.gov

A more recent and significant finding identified a different class of derivatives, the pyrrolo[3,4-c]pyridine-1,3(2H)-diones, as novel inhibitors of the mycobacterial respiratory chain. nih.govnih.gov These compounds were found to target the cytochrome bc1 complex (also known as complex III or QcrB), a validated drug target in Mtb. nih.govnih.govscispace.com This was confirmed through genetic studies where an Mtb cytochrome bd oxidase deletion mutant showed hypersusceptibility to these compounds, while a strain with a point mutation in the qcrB gene was resistant. nih.gov This discovery positions pyrrolo[3,4-c]pyridine-1,3(2H)-diones as a promising new class of antimycobacterial agents that function by inhibiting cellular respiration. nih.govscispace.com

HIV-1 integrase (IN) is an essential enzyme for viral replication, as it catalyzes the integration of viral DNA into the host genome. This makes it a prime target for antiretroviral therapy. nih.gov Researchers have developed novel IN inhibitors based on the pyrrolo[3,4-c]pyridine scaffold to combat the emergence of drug-resistant viral strains. nih.gov A series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates were synthesized and showed moderate activity in inhibiting HIV-1 replication. nih.govmdpi.com Further studies found that the nature of the ester substituent at the 4-position and the distance between the pyrrolopyridine core and an appended phenyl ring significantly influenced the antiviral potency. mdpi.com These findings suggest that the pyrrolo[3,4-c]pyridine-1,3,6-trione scaffold is a viable starting point for creating new IN inhibitors with potential to remain effective against clinically relevant resistant mutants. nih.gov

Dipeptidyl peptidase-4 (DPP4) is a therapeutic target for type 2 diabetes due to its role in degrading incretin (B1656795) hormones like GLP-1 and GIP. Inhibition of DPP4 prolongs the action of these hormones, leading to enhanced glucose-dependent insulin (B600854) secretion. A series of 7-oxopyrrolopyridine-derived compounds were designed and synthesized as potent and selective DPP4 inhibitors. Through structure-activity relationship (SAR) studies, a lead compound, (+)-3t, was identified. This compound demonstrated high affinity and selectivity for DPP4 over related proteases DPP8 and DPP9.

Inhibitory Potency of Compound (+)-3t
EnzymeKi (nM)
DPP40.37
DPP82200
DPP95700

Receptor Agonism/Antagonism

Beyond enzymatic inhibition, derivatives of this compound have been developed to modulate the activity of key cellular receptors.

G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal L-cells and is involved in regulating insulin and incretin secretion. nih.gov Agonists of GPR119 are considered potential therapeutics for type 2 diabetes and obesity. A series of N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamide derivatives were synthesized as novel GPR119 agonists. nih.gov The potency of these derivatives was found to be dependent on the substituent on the benzenesulfonamide (B165840) portion of the molecule. The most active compound from this series, a 6-F-phenyl derivative (compound 8a), exhibited potent agonistic activity in a human GPR119 cAMP assay. nih.gov

Activity of a Lead GPR119 Agonist (Compound 8a) nih.gov
AssayEC50
Human GPR119 cAMP Assay0.016 µM
Cynomolgus Monkey GPR119 cAMP Assay0.073 µM

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are well-established targets for sedative and anxiolytic drugs. Several studies have investigated 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives for potential sedative and analgesic properties. nih.gov In animal models, these compounds were shown to significantly suppress spontaneous locomotor activity, and some derivatives prolonged the duration of thiopental-induced sleep. nih.gov While these observed sedative effects may suggest an interaction with the central nervous system, potentially involving GABAergic pathways, the precise mechanism of action has not been elucidated. nih.gov Current literature does not establish a direct interaction or modulation of GABA receptors by compounds with the this compound core.

In Vitro and In Vivo (Non-Human) Studies on Cellular Processes

Derivatives of the this compound scaffold have been the subject of numerous preclinical studies to determine their potential biological activities across a range of cellular processes. These investigations, conducted in non-human and non-clinical settings, have revealed a broad spectrum of pharmacological properties, including effects on metabolic, microbial, viral, and cellular proliferation pathways.

Effects on Insulin Sensitivity in Adipocytes

Certain derivatives of this compound have demonstrated the ability to enhance insulin sensitivity in vitro. Studies on 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives found that they can stimulate glucose uptake into fat cells, thereby reducing blood glucose levels without altering the concentration of circulating insulin. nih.govresearchgate.net The mechanism involves increasing the incorporation of glucose into lipids within adipocytes. nih.gov

The activity of these compounds is significantly influenced by the substituent at the 4-position. Specifically, 4-phenoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives were shown to increase the insulin sensitivity of mouse adipocytes by 7.4–37.4%. nih.govresearchgate.net Further modification of the phenyl ring, particularly at the para position, was found to enhance this activity. nih.gov For instance, derivatives with 4-phenoxy, 4-(4-iodophenoxy), 4-(3,4-dichlorophenoxy), and 4-(4-methylphenoxy) groups increased insulin sensitivity by over 30%. nih.gov

Compound DerivativeEffect on Insulin Sensitivity in Mouse Adipocytes
4-phenoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione>30% increase
4-(4-iodophenoxy)-6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione>30% increase
4-(3,4-dichlorophenoxy)-6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione>30% increase
4-(4-methylphenoxy)-6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione>30% increase

Antimicrobial Activity (e.g., against M. tuberculosis)

The this compound scaffold has been identified as a promising starting point for the development of novel antimicrobial agents, particularly against Mycobacterium tuberculosis (Mtb). nih.gov One mechanism of action for these compounds is the inhibition of enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway of Mtb. nih.gov Deraeve et al. synthesized a series of pyrrolo[3,4-c]pyridine-3-one derivatives as InhA inhibitors, finding that unsubstituted or meta-substituted phenyl rings were most active. nih.gov

Another key target for this class of compounds is the mycobacterial respiratory cytochrome bc1 complex. researchgate.netacs.orgnih.gov High-throughput screening identified a hit compound which was optimized to produce pyrrolo[3,4-c]pyridine-1,3(2H)-diones with potent activity against Mtb. acs.orgnih.gov These optimized compounds demonstrated low host cytotoxicity. researchgate.net For example, 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione showed high antimycobacterial activity, with the 4-methyl substituent on the pyridine (B92270) ring favorably influencing this activity. researchgate.net

Beyond mycobacteria, certain derivatives have shown moderate activity against other microbes. Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione exhibited activity against Staphylococcus aureus, and one derivative also reduced the growth of Candida albicans. nih.gov

Compound ClassTarget Organism/ProcessKey Findings
Pyrrolo[3,4-c]pyridine-3-one derivativesM. tuberculosis (InhA enzyme)Unsubstituted or meta-substituted phenyl rings showed the most activity. nih.gov
Pyrrolo[3,4-c]pyridine-1,3(2H)-dionesM. tuberculosis (cytochrome bc1 complex)Potent activity with low host cytotoxicity. researchgate.netacs.orgnih.gov
Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dioneS. aureus, C. albicansModerate activity against both organisms. nih.gov

Antiviral Activity (e.g., against HIV-1)

Derivatives of this compound have been investigated for their potential to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). nih.gov Research led by Liu resulted in the synthesis of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates, with many of these compounds showing moderate activity in inhibiting HIV-1. nih.gov

The structure-activity relationship studies revealed that the ester substituent at position 4 and the distance between the pyrrolopyridine core and an attached phenyl ring significantly influence antiviral potency. nih.gov Derivatives with specific substituents, such as ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate, demonstrated notable anti-HIV-1 activity, with an EC₅₀ value of 1.65 µM and an in vitro therapeutic index (TI) of 7.98. nih.gov Other compounds in this series also exhibited potent activity with EC₅₀ values below 10 µM. nih.govresearchgate.net

CompoundAnti-HIV-1 Activity (EC₅₀)Therapeutic Index (TI)
Ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate1.65 µM7.98
Other 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives<10 µMNot Reported

Antitumor/Anticancer Activity (e.g., enzyme inhibition, non-proliferation assays)

The broader class of pyrrolopyridines, including the this compound isomer, has been recognized for its antitumor and anticancer potential. nih.gov While specific data on this compound is part of a wider investigation into the scaffold, related isomers have shown significant activity. For instance, pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase, a receptor tyrosine kinase implicated in various cancers. nih.govnih.gov One such derivative demonstrated antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM. nih.gov Another series of 1H-pyrrolo[3,2-c]pyridine derivatives were found to act as tubulin polymerization inhibitors, exhibiting potent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with one compound showing IC₅₀ values between 0.12 and 0.21 μM. tandfonline.com These findings highlight the potential of the pyrrolopyridine core structure as a basis for developing novel anticancer agents. nih.gov

Anti-inflammatory Properties

The anti-inflammatory potential of this compound derivatives has been explored through their interaction with key enzymes in inflammatory pathways. nih.gov One area of investigation is the inhibition of matrix metalloproteinases (MMPs), which are zinc-dependent enzymes involved in tissue degradation seen in conditions like arthritis. nih.gov

A derivative, 2-((tetrahydrofuran-2-yl)methyl)-2H-pyrrolo[3,4-c]pyridine-1,3-dione, was evaluated for its anti-inflammatory activity and showed a 26% reduction in inflammation in an in vivo model. nih.gov Furthermore, studies on the related pyrrolo[2,3-b]pyridine isomer have demonstrated significant anti-inflammatory activity comparable to diclofenac, with molecular docking studies suggesting a binding interaction with the COX-2 enzyme. nih.gov Another study on a pyrrolo[3,2-c]pyridine derivative showed it could inhibit CSF-1-induced growth in bone marrow-derived macrophages, indicating a potential anti-inflammatory effect relevant to arthritis. nih.gov

Sedative Effects (in animal models, non-human clinical)

Several studies have documented the sedative effects of this compound derivatives in animal models. nih.gov A series of 2,3-dihydro-4-methoxy(ethoxy)-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine derivatives were shown to significantly suppress the spontaneous locomotor activity of mice. nih.gov

Similarly, other pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been confirmed to inhibit locomotor activity in mice to a statistically significant degree. nih.gov For instance, compound 32, a pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivative, produced a potent sedative effect with an ED₅₀ of 12.03 mg/kg in suppressing spontaneous locomotor activity. nih.gov Some of these imides were also found to prolong the duration of thiopental-induced sleep, further confirming their sedative properties. nih.gov

Compound Class/DerivativeAnimal ModelObserved Sedative Effect
2,3-dihydro-4-methoxy(ethoxy)-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridinesMiceSignificant suppression of spontaneous locomotor activity. nih.gov
Pyrrolo[3,4-c]pyridine-1,3(2H)-diones (e.g., Compound 32)MicePotent suppression of spontaneous locomotor activity (ED₅₀ = 12.03 mg/kg). nih.gov
Various 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione imidesMiceInhibition of spontaneous locomotor activity and prolongation of thiopental-induced sleep. nih.gov

Analgesic Effects (in animal models, non-human clinical)

Derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have demonstrated notable analgesic properties in various animal models, primarily through the hot-plate and writhing tests. nih.govnih.gov These tests are standard preclinical assays used to evaluate the pain-relieving potential of new chemical entities. The writhing test induces visceral pain, while the hot-plate test assesses the response to thermal pain stimuli, often indicating a central analgesic mechanism.

In the phenylbenzoquinone-induced writhing test, several 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have exhibited potent analgesic activity. nih.govnih.gov For instance, a series of these compounds were found to be more active than the commonly used non-steroidal anti-inflammatory drug (NSAID), acetylsalicylic acid (ASA). nih.gov Notably, two imide derivatives, compounds 9 and 11 , showed analgesic effects comparable to morphine, a potent opioid analgesic. nih.gov

The analgesic potency, often quantified by the ED50 value (the dose effective in 50% of the tested population), highlights the potential of these compounds. The table below summarizes the ED50 values for several derivatives in the writhing test, demonstrating their superior activity compared to aspirin (B1665792). nih.gov

CompoundED50 (mg/kg) in Writhing Test
8 19.2
9 3.25
10 10.5
11 3.67
12 14.8
13 11.2
14 15.6
15 12.4
Aspirin 39.15
Morphine 2.44

In the hot-plate test, which is more indicative of centrally acting analgesics, the effects of these derivatives were generally less pronounced. For most of the tested compounds (8, 10, 12-15), the observed analgesic effects were not statistically significant at the doses administered. nih.gov However, derivative 9 did produce a significant analgesic effect at doses of 75, 150, and 300 mg/kg, prolonging the latency time to the pain response by 55%, 102%, and 105%, respectively. Compound 11 also showed a significant effect, increasing the latency time by 105%, but only at a high dose of 400 mg/kg. nih.gov For comparison, the ED50 values for the reference drugs in the hot-plate test were 266.7 mg/kg for aspirin and 2.55 mg/kg for morphine. nih.gov

These findings suggest that while 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives possess strong peripheral analgesic properties, their central analgesic activity may be more variable and dependent on the specific chemical structure.

Interaction with Biological Macromolecules (Non-Clinical)

The interaction of drug candidates with biological macromolecules is a critical aspect of their pharmacokinetic and pharmacodynamic profiles. Studies on this compound derivatives have explored their binding to serum albumins and their ability to scavenge reactive oxygen and nitrogen species.

Binding Studies with Serum Albumins (e.g., BSA)

Serum albumins, such as bovine serum albumin (BSA), are the most abundant proteins in the blood plasma and play a crucial role in the transport and disposition of many drugs. nih.gov The interaction of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives with BSA has been investigated using spectroscopic techniques, particularly fluorescence spectroscopy. nih.gov

These studies have revealed that the intrinsic fluorescence of BSA is quenched upon the addition of the pyrrolo[3,4-c]pyridine derivatives. nih.govnih.gov This quenching is indicative of an interaction between the compounds and the protein, leading to the formation of a stable complex. nih.gov The mechanism of this fluorescence quenching has been identified as static quenching, which occurs when a non-fluorescent ground-state complex is formed between the fluorophore (in this case, the tryptophan residues in BSA) and the quencher (the pyrrolo[3,4-c]pyridine derivative). nih.gov

Further analysis of the binding process has indicated that the primary forces driving the interaction between these derivatives and BSA are hydrogen bonding and van der Waals forces. nih.gov The binding constants (Kb) for these interactions have been found to be in a range that suggests a moderate affinity, which is a desirable characteristic for drug transport and release. nih.gov

Thermodynamic studies have provided deeper insights into the spontaneity and nature of the binding process. The negative values of the Gibbs free energy change (ΔG°) confirm that the binding of these compounds to BSA is a spontaneous process. nih.gov Furthermore, the negative enthalpy (ΔH°) and entropy (ΔS°) changes observed in these studies are characteristic of interactions dominated by van der Waals forces and hydrogen bonding. nih.gov

Compound SeriesBinding Constant (Kb) RangePrimary Interaction ForcesThermodynamic Parameters
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionesModerate Affinity (e.g., 10^2 - 10^7 dm³·mol⁻¹)Hydrogen Bonding, van der Waals ForcesΔG° < 0 (Spontaneous), ΔH° < 0, ΔS° < 0

Investigations of Oxidative/Nitrosative Stress Scavenging Activity

Oxidative and nitrosative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the body's ability to detoxify these reactive intermediates, are implicated in the pathophysiology of numerous diseases. Consequently, the antioxidant potential of new therapeutic agents is of considerable interest.

Studies on pyrrole (B145914) derivatives, a class of compounds to which this compound belongs, have shown that they can act as scavengers of both ROS and RNS. nih.gov For instance, certain pyrrole derivatives have been demonstrated to effectively scavenge nitric oxide (NO) and peroxynitrite (ONOO⁻), two key RNS. nih.gov However, their activity against ROS can be more varied. While some pyrrole-containing compounds have shown concentration-dependent scavenging of the superoxide (B77818) radical (O₂⁻), others have been found to be inactive against this particular ROS. nih.gov Similarly, the scavenging activity against the highly reactive hydroxyl radical (HO•) can differ among various pyrrole derivatives. nih.gov

It is important to note that while the broader class of pyrrole derivatives has been investigated for antioxidant properties, specific and detailed quantitative data on the ROS and RNS scavenging activities of this compound derivatives are not extensively available in the currently reviewed scientific literature. Further research is needed to fully elucidate the potential of this specific heterocyclic system to mitigate oxidative and nitrosative stress.

Applications in Chemical Biology and Material Science Excluding Clinical Human Applications

Development as Fluorescent Probes and Chemosensors

Derivatives of 2H-pyrrolo[3,4-c]pyridine are promising candidates for fluorescent materials, often exhibiting emission in the blue-green spectral range. researchgate.net Their inherent fluorescence and the potential for chemical modification make them ideal for creating sensitive and selective sensors for various analytes.

Sensors for Metal Ions (e.g., Fe³⁺/Fe²⁺)

A notable application of this scaffold is in the detection of iron ions. Researchers have synthesized novel fluorophores based on the this compound-1,3,6(5H)-trione structure. acs.orgresearchgate.netfigshare.com These compounds have demonstrated high selectivity for Fe³⁺ and Fe²⁺ cations, functioning as "turn-off" chemosensors. acs.orgresearchgate.net The fluorescence of these probes is quenched upon binding with iron ions, allowing for their detection in the 10⁻⁷ M range. acs.orgresearchgate.net This sensing mechanism has been attributed to the formation of a 1:1 complex between the probe and the metal ion. acs.org The ease of synthesis and high quantum yield of these derivatives present an advantage over other existing probes. acs.org

Table 1: this compound-based Fluorescent Chemosensors for Iron Detection

Compound ClassTarget IonsSensing MechanismDetection RangeReference
N-substituted this compound-1,3,6(5H)-trionesFe³⁺/Fe²⁺Fluorescence quenching ("turn-off")10⁻⁷ M acs.orgresearchgate.net

This table summarizes the key features of this compound derivatives as iron sensors.

Probes for Viscosity Studies

While specific examples of this compound derivatives as viscosity probes are not extensively detailed in the provided context, the general class of fluorescent molecules with environmentally sensitive emission is often employed for such purposes. The principle relies on changes in the fluorescence quantum yield or lifetime of the probe in response to the viscosity of the surrounding medium.

Applications in Bioimaging (non-clinical, cellular level)

The utility of this compound-based sensors extends to the cellular level. For instance, the Fe³⁺ selective chemosensors have been successfully applied for imaging this ion in living HepG2 cells. acs.orgresearchgate.net This demonstrates the potential of these probes as tools for studying the distribution and dynamics of important metal ions within biological systems, contributing to a better understanding of cellular processes.

Use as Chemical Scaffolds for Novel Compound Design

The this compound core is a valuable building block in medicinal chemistry and materials science due to its rigid, bicyclic structure and the presence of nitrogen atoms that can participate in hydrogen bonding and other intermolecular interactions. ijnrd.orgnih.gov This scaffold allows for the systematic introduction of various substituents to modulate the compound's properties for specific applications. nih.govscispace.com

Design of Inhibitors for Specific Biological Targets

The pyrrolo[3,4-c]pyridine framework has been utilized to develop inhibitors for a range of biological targets. For example, derivatives have been synthesized and evaluated for their potential to inhibit HIV-1 integrase. nih.govmdpi.com Specifically, 2-(3-chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione derivatives have shown inhibitory activity in the low micromolar range. nih.govmdpi.com Another area of investigation is the development of inhibitors for the InhA enzyme from Mycobacterium tuberculosis, a key target for anti-tuberculosis drugs. nih.gov Pyrrolo[3,4-c]pyridine-3-one derivatives have been synthesized and screened for this purpose. nih.gov

Table 2: this compound Derivatives as Biological Inhibitors

Derivative ClassTargetPotential ApplicationReference
2-(3-chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trionesHIV-1 IntegraseAntiviral Research nih.govmdpi.com
Pyrrolo[3,4-c]pyridine-3-onesInhA Enzyme (M. tuberculosis)Antimycobacterial Research nih.gov

This table highlights examples of this compound scaffolds in inhibitor design.

Development of New Heterocyclic Systems

The this compound nucleus serves as a versatile starting point for the synthesis of more complex heterocyclic systems. Various synthetic strategies, such as the annulation of a pyrrole (B145914) ring onto a pyridine (B92270) core or vice versa, are employed to construct this foundational scaffold. researchgate.net These methods often involve intramolecular heterocyclization reactions of appropriately substituted pyridines. researchgate.net From this core, further chemical transformations can lead to the creation of novel polyheterocyclic compounds with unique three-dimensional structures and potential applications in materials science and drug discovery.

Potential in Biotechnology Applications

The inherent fluorescence of the this compound core has been exploited to create sophisticated tools for biotechnology research. A significant application is the development of fluorescent chemosensors for detecting biologically important metal ions.

Researchers have synthesized a series of novel fluorophores based on the this compound-1,3,6(5H)-trione scaffold. acs.orgacs.org These compounds exhibit high selectivity and sensitivity for iron cations (Fe³⁺/Fe²⁺) at concentrations as low as the 10⁻⁷ M range. acs.orgresearchgate.net This sensing capability operates on a "turn-off" mechanism, where the fluorescence of the compound is quenched upon binding to iron ions. acs.orgacs.org The specificity for iron over other common cations is a critical feature for biological applications. acs.org

The practical utility of these chemosensors has been demonstrated in cellular environments. For instance, these probes have been successfully used for imaging Fe³⁺ in living HepG2 (human liver cancer) cells, showcasing their potential as tools for studying iron homeostasis and related processes in biological systems without direct therapeutic intent. acs.orgresearchgate.net Beyond ion sensing, the promising fluorescent properties of pyrrolo[3,4-c]pyridine derivatives suggest their potential for use in probing a variety of physiological activities. researchgate.netmdpi.com

Compound ClassTarget AnalyteDetection MechanismSensitivity RangeNoteworthy Application
This compound-1,3,6(5H)-trione DerivativesFe³⁺/Fe²⁺Fluorescence Turn-Off10⁻⁷ MImaging Fe³⁺ in living HepG2 cells acs.orgresearchgate.net

Luminescent Materials and Complexes

Derivatives of this compound are recognized as promising candidates for the creation of novel fluorescent materials. researchgate.netmdpi.com These compounds often exhibit fluorescence emission in the blue-green portion of the visible spectrum. researchgate.net The development of these materials is driven by their favorable photophysical properties and the relative ease of their synthesis. acs.org

One notable derivative, 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT), has been identified as the molecular fluorophore responsible for the green luminescence of carbon dots derived from citric acid and urea (B33335). researchgate.net Comprehensive investigation of HPPT using steady-state and time-resolved spectroscopic techniques has revealed its high photostability and a large Stokes shift, which are desirable properties for fluorescent materials. mdpi.com

Research into the synthesis of new this compound-1,3,6(5H)-trione-based fluorophores has yielded a large number of compounds with good fluorescence activity and relatively high quantum yields. acs.orgfigshare.com The quantum yield and other photophysical properties can be tuned through chemical modification of the core structure. acs.org Furthermore, related pyridine-based compounds, such as pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines, have been synthesized and shown to emit fluorescence in the 537-546 nm range. nih.gov Some of these related structures have also been shown to exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where fluorescence intensity increases in the aggregated state, which is highly valuable for applications in solid-state devices and biological imaging. nih.gov

Compound/Derivative ClassEmission Maxima RangeKey Photophysical PropertiesPotential Applications
Pyrrolo[3,4-c]pyridine derivativesBlue-Green RegionGood fluorescence activity researchgate.netFluorescent materials, Sensing researchgate.net
4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT)Green RegionHigh photostability, Large Stokes shift mdpi.comComponent of luminescent carbon dots researchgate.net
Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines537–546 nmAggregation-Induced Emission Enhancement (AIEE) in related structures nih.govLuminogens nih.gov

Future Directions and Challenges in Research

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the exploration of 2H-pyrrolo[3,4-c]pyridine derivatives is the development of efficient and environmentally sustainable synthetic pathways. While various methods exist, they often face limitations that hinder large-scale production and analog synthesis.

Future research will likely focus on several key areas:

Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach by combining three or more reactants in a single step to form complex products. A notable example is the construction of related 2,3,4-trisubstituted 2H-pyrrolo[3,4-c]quinoline derivatives from 2-azidobenzaldehyde, nitromethane, 1,3-dicarbonyl compounds, and various amines, followed by a Staudinger/aza-Wittig cyclization. researchgate.net Adapting such convergent strategies to the this compound core could significantly streamline synthesis.

Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more scalable, and reproducible production. This technology can improve reaction efficiency and reduce waste, aligning with the principles of green chemistry.

Addressing Synthetic Bottlenecks: A significant hurdle in some synthetic routes for related azaindoles is the difficulty of certain steps, such as the final deprotection of protecting groups like trimethylsilylethoxymethyl (SEM). nih.gov The release of formaldehyde (B43269) during SEM deprotection can lead to unwanted side products. nih.gov Future work must focus on identifying more robust protecting group strategies or designing syntheses that avoid such problematic steps altogether.

Catalysis: The use of novel catalysts, including earth-abundant metals and organocatalysts, can lead to more sustainable and cost-effective synthetic methods. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations have been crucial in functionalizing related heterocyclic systems, but developing more efficient and selective catalysts remains a priority. nih.govmdpi.com

Deeper Mechanistic Understanding of Biological Activities (Molecular Level)

While numerous this compound derivatives have shown promising biological activity, a detailed understanding of their mechanism of action at the molecular level is often lacking. This knowledge is critical for optimizing lead compounds and predicting potential off-target effects.

Future research should prioritize:

Target Identification and Validation: For many active compounds, the precise biological target is unknown. Advanced chemical biology techniques, such as activity-based protein profiling and thermal proteome profiling, can be employed to identify the molecular targets.

Structural Biology: Obtaining co-crystal structures of derivatives bound to their target proteins provides invaluable insight into binding modes and key molecular interactions. This information is the cornerstone of structure-based drug design. For example, studies on C-5 pyrazole-substituted pyrrolopyridine derivatives as Janus Kinase 1 (JAK1) inhibitors revealed that a hydrogen bond with the E966 residue is key to enhancing selectivity over JAK2. acs.org

Computational Modeling: Molecular docking and dynamic simulations can complement experimental data by predicting binding affinities and elucidating the conformational changes that occur upon binding.

Biochemical and Cellular Assays: A deeper mechanistic understanding requires moving beyond simple activity screens. Investigating how these compounds affect downstream signaling pathways, enzyme kinetics, and cellular processes is essential. For instance, a novel class of pyrrolo[3,4-c]pyridine-1,3(2H)-diones was identified as targeting mycobacterial respiration, and further studies confirmed their mechanism involves the inhibition of the cytochrome bc1 complex, a validated drug target in Mycobacterium tuberculosis. nih.gov

Table 1: Examples of Biological Targets and Mechanisms for Pyrrolopyridine Derivatives. This table summarizes the identified molecular targets for different classes of derivatives, highlighting the diverse therapeutic potential. acs.orgnih.govnih.gov

Rational Design of New Derivatives with Enhanced Selectivity

The rational design of new compounds with improved potency and, crucially, enhanced selectivity is a major goal in medicinal chemistry. For scaffolds like this compound that can interact with multiple targets, achieving selectivity is paramount to minimizing side effects.

Key strategies for future design efforts include:

Structure-Based Design: Leveraging structural information from X-ray crystallography and NMR, chemists can design molecules that fit precisely into the target's binding site while avoiding interactions with off-targets. The development of selective JAK1 inhibitors is a prime example of this approach. acs.org

Scaffold Hopping and Molecular Hybridization: These techniques involve replacing the core scaffold of a known inhibitor with a different one (like this compound) while retaining key binding interactions, or combining pharmacophoric elements from different bioactive molecules. mdpi.com This can lead to novel chemical entities with improved properties.

Fragment-Based Drug Discovery (FBDD): FBDD involves screening small molecular fragments to identify those that bind weakly to the target. These hits can then be grown or linked to create more potent and selective leads.

Controlling Physicochemical Properties: Fine-tuning properties such as lipophilicity, polarity, and molecular weight is critical. For some pyrrolopyrimidine derivatives, high lipophilicity was identified as a concern, violating aspects of Lipinski's rule of five and potentially impacting solubility and ADME properties. mdpi.com

Exploration of Novel Applications (non-clinical)

Beyond their therapeutic potential, the unique physicochemical properties of the this compound scaffold open doors to applications in other scientific fields, particularly in materials science.

Promising areas for exploration are:

Fluorescent Materials: Pyrrolo[3,4-c]pyridine derivatives have been identified as promising candidates for fluorescent materials, with some exhibiting emissions in the blue-green spectral range. researchgate.net This intrinsic fluorescence can be harnessed for various applications.

Chemical Sensors and Probes: The fluorescent properties of these compounds make them suitable for use as chemosensors for detecting specific ions or molecules. researchgate.netresearchgate.net Their ability to probe physiological activities at the cellular level is also an area of significant interest. researchgate.net

Organic Electronics: Pyridine-containing compounds have been utilized as blue fluorescent emitters in organic light-emitting diodes (OLEDs). researchgate.net The electronic properties of the this compound ring system could be exploited for the development of new materials for electronic devices.

Addressing Challenges in Compound Optimization

The path from a hit compound to a clinical candidate involves a rigorous optimization process where numerous challenges must be overcome.

Key optimization hurdles for the this compound series include:

Improving ADME Properties: Many promising compounds fail due to poor absorption, distribution, metabolism, and excretion (ADME) profiles. For example, some pyrrolopyrimidine analogs with good cellular activity showed high instability in human and mouse liver microsomes, indicating a metabolic soft spot. mdpi.com Future work must focus on designing derivatives with improved metabolic stability and oral bioavailability. nih.gov

Mitigating Toxicity: Early assessment of potential toxicity is crucial. A notable concern for some related heterocyclic compounds is cardiotoxicity, predicted by the inhibition of the hERG K+ channel. mdpi.com Designing out these liabilities while retaining desired activity is a delicate balancing act.

Balancing Potency and Selectivity: As potency is increased, selectivity can sometimes be lost. A constant challenge is to enhance the desired biological activity without introducing new off-target interactions. For instance, an optimized 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine proved to be 20-fold less potent than its reference inhibitor, highlighting the sensitivity of kinase inhibition to small structural changes. nih.gov

Table 2: Key Challenges in the Optimization of Pyrrolopyridine Derivatives. This table outlines common hurdles encountered during the lead optimization phase and suggests future strategies to address them. nih.govmdpi.commdpi.com

Q & A

Q. Table 1: Optimization of Key Synthetic Steps

Reaction StepConditionsYield (%)Reference
TosMIC cyclizationNaH, DMF, rt72–85
Microwave-assisted cyclization60 W, 120°C, 3 × 50 sec94
Fe/AcOH nitro reductionFe powder, glacial AcOH, 60°C69–82
MnO2_2 oxidationActivated MnO2_2, CH2_2Cl2_2, rt89

Q. Table 2: Biological Activities of Select Derivatives

DerivativeSubstituentsActivity (IC50_{50})Target
1-Methyl-2H-pyrrolo[...]1-Me, 4-Cl12 nM (μ-opioid)Analgesic
4-Methoxy-8-Cl-quinolinone8-Cl, 4-OMe5.8 μMAntimycobacterial
3,4-Dimethoxy-phenyl analog5-(3,4-OMe-Ph)230 nM (BACE1)Alzheimer’s

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Reactant of Route 1
2H-Pyrrolo[3,4-C]pyridine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.